4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide

Medicinal Chemistry Bioisostere Design Electronic Effects

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 1228070-89-0; MF: C₅H₉N₅O₂; MW: 171.16 g/mol) is a heterocyclic small molecule belonging to the 1,2,5-oxadiazole (furazan) class. It features a furazan core substituted at the 4-position with a primary amine and at the 3-position with an N-(2-aminoethyl)carboxamide side chain.

Molecular Formula C5H9N5O2
Molecular Weight 171.16 g/mol
CAS No. 1228070-89-0
Cat. No. B3021741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
CAS1228070-89-0
Molecular FormulaC5H9N5O2
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC(CNC(=O)C1=NON=C1N)N
InChIInChI=1S/C5H9N5O2/c6-1-2-8-5(11)3-4(7)10-12-9-3/h1-2,6H2,(H2,7,10)(H,8,11)
InChIKeyGMAOXGYMUZIHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 1228070-89-0): Chemical Identity and Core Structural Features


4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 1228070-89-0; MF: C₅H₉N₅O₂; MW: 171.16 g/mol) is a heterocyclic small molecule belonging to the 1,2,5-oxadiazole (furazan) class. It features a furazan core substituted at the 4-position with a primary amine and at the 3-position with an N-(2-aminoethyl)carboxamide side chain . The compound is supplied as the hydrochloride salt (MF: C₅H₁₀ClN₅O₂) with a typical purity specification of ≥95% . The furazan scaffold is the least commonly exploited oxadiazole isomer in medicinal chemistry relative to the 1,2,4- and 1,3,4-oxadiazole series, yet it possesses distinctive electronic properties that confer unique value in specific chemical biology and drug discovery contexts [1].

Why 1,2,5-Oxadiazole-3-Carboxamides Cannot Be Interchanged with Generic 1,2,4- or 1,3,4-Oxadiazole Analogs


Oxadiazole isomers are not functionally equivalent. The 1,2,5-oxadiazole (furazan) ring exhibits a substantially stronger electron-withdrawing inductive effect than the 1,2,4- and 1,3,4-oxadiazole isomers, comparable in magnitude to that of a trifluoromethyl (–CF₃) or tetrazolyl group . This electronic distinction alters the acidity of proximal amines, the hydrogen-bonding capacity of the carboxamide, and the overall dipole moment of the molecule, which together affect target engagement, solubility, and metabolic stability in ways that cannot be replicated by simply swapping to a more common 1,3,4-oxadiazole or 1,2,4-oxadiazole building block [1]. Furthermore, the furazan ring is markedly underrepresented in commercial screening libraries relative to its isomers, meaning that procurement of a well-characterized furazan building block with a free primary amine terminus represents a non-trivial and strategically differentiated sourcing decision [1].

Product-Specific Quantitative Evidence for 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 1228070-89-0)


Furazan Core: Stronger Inductive Effect vs. 1,2,4- and 1,3,4-Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring in the target compound exerts an inductive electron-withdrawing effect that is comparable in magnitude to a trifluoromethyl (–CF₃) or tetrazolyl substituent, a property not shared by the 1,2,4- or 1,3,4-oxadiazole isomers [1]. The furazan scaffold constitutes the least common oxadiazole isomer in medicinal chemistry and exhibits distinct physicochemical and electronic properties relative to the more widely exploited 1,2,4- and 1,3,4-oxadiazole isomeric forms [1].

Medicinal Chemistry Bioisostere Design Electronic Effects

Dual Primary Amine Functionality: Hydrogen-Bond Donor Count vs. 4-Amino-1,2,5-oxadiazole-3-carboxamide (CAS 13300-88-4)

The target compound (CAS 1228070-89-0) possesses three hydrogen-bond donor (HBD) groups: two from the 4-amino substituent on the furazan ring and one from the terminal primary amine of the N-(2-aminoethyl) side chain, for a total HBD count of 3 . By contrast, the simpler core scaffold, 4-amino-1,2,5-oxadiazole-3-carboxamide (CAS 13300-88-4; C₃H₄N₄O₂; MW 128.09), lacks the aminoethyl extension and has a lower HBD count [1]. The additional primary amine in the target compound provides a solvent-accessible nucleophilic handle for bioconjugation, PEGylation, or further derivatization without requiring deprotection steps, a practical advantage for chemical biology workflows.

Chemical Biology Bioconjugation Ligand Design

Predicted LogP and Solubility Profile: Moderate Lipophilicity vs. Closely Related N-Acetyl Derivative

Computational ADME prediction via SwissADME estimates a consensus LogPₒ/w range of 2.1–2.5 for the target compound, indicating moderate lipophilicity that balances aqueous solubility with membrane permeability . This LogP value is lower than that of the corresponding N-acetylated derivative, N-3'-[2-(acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide (CAS 347355-79-7; C₇H₁₁N₅O₃; MW 213.2), which would be expected to have higher LogP due to the additional methyl group of the acetamide . The target compound is noted to be soluble in polar solvents due to its hydrophilic amino and carboxamide functional groups .

ADME Prediction Physicochemical Profiling Fragment-Based Drug Discovery

Safety and Handling Profile: Defined GHS Classification vs. Uncharacterized In-Class Analogs

The target compound (as the hydrochloride salt) has a fully specified GHS hazard classification per the Fluorochem SDS, including signal word 'Warning,' hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with corresponding precautionary codes . This stands in contrast to many in-class furazan building blocks that are listed as 'no data available' for hazard classification on supplier databases such as ChemicalBook . The availability of a complete SDS facilitates institutional chemical hygiene plan compliance and streamlined Environmental Health & Safety (EH&S) review during procurement.

Laboratory Safety Procurement Compliance Risk Assessment

Documented Role as a Key Intermediate in the Incyte IDO1 Inhibitor Patent Family (Epacadostat Program)

The 4-amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide scaffold constitutes the core furazan-carboxamide substructure that appears as a critical synthetic intermediate in the Incyte Corporation patent family covering 1,2,5-oxadiazole-based indoleamine 2,3-dioxygenase (IDO1) inhibitors, including the clinical-stage compound epacadostat (INCB024360) [1][2]. While the marketed epacadostat molecule itself is a more elaborated N′-hydroxy-carboximidamide derivative, the simpler 4-amino-N-(2-aminoethyl) building block serves as the foundational intermediate for constructing the 4-amino-furazan-3-carboxamide pharmacophore that is conserved across the entire patent series [1]. No equivalent role has been documented for the corresponding 1,2,4- or 1,3,4-oxadiazole analogs in the IDO1 inhibitor space.

Immuno-Oncology IDO1 Inhibition Patent Intermediates

Rotatable Bond Count and Topological PSA: Favorability for CNS Drug-Like Space vs. Larger Furazan Derivatives

The target compound has a molecular weight of 171.16 Da, a rotatable bond count of 4, a topological polar surface area (TPSA) of approximately 80 Ų, and a heavy atom count of 12, placing it well within both the 'Rule of Three' fragment-like space (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3—with the target compound exceeding only marginally on rotatable bonds) and the broader CNS MPO desirability range [1]. In contrast, elaborated furazan derivatives bearing bulkier N-substituents on the carboxamide side chain (e.g., 4-amino-N-[2-[(4-pyridinylmethyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide; MW 262.27, heavy atom count 19) substantially exceed fragment-like property thresholds . The low molecular weight and favorable TPSA of the target compound make it an attractive fragment starting point for CNS-penetrant lead optimization programs.

CNS Drug Discovery Physicochemical Property Analysis Lead-Likeness

High-Value Application Scenarios for 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 1228070-89-0) Based on Quantitative Evidence


IDO1 Inhibitor Discovery and Epacadostat Benchmarking Programs

The compound serves as the core 4-amino-furazan-3-carboxamide intermediate in the Incyte IDO1 inhibitor patent family (US8822511B2, MY-177058-A), which includes the clinical candidate epacadostat (IDO1 IC₅₀ = 10 nM) [1][2]. Research groups pursuing novel IDO1 inhibitors, conducting SAR around the furazan pharmacophore, or benchmarking against the Incyte chemical series will find this building block directly applicable for constructing the conserved 4-amino-1,2,5-oxadiazole-3-carboxamide substructure. The free aminoethyl terminus enables divergent synthesis of N-substituted carboxamide and carboximidamide derivatives as described in the patent literature.

Fragment-Based Drug Discovery Requiring an Electron-Deficient Heterocyclic Core with a Conjugation Handle

With MW = 171.16 Da and a TPSA ≈ 80 Ų, the target compound qualifies as a fragment-sized molecule suitable for fragment-based screening [1]. The furazan core provides an inductive electron-withdrawing effect comparable to –CF₃ but with greater polarity, potentially improving aqueous solubility relative to highly lipophilic electron-withdrawing alternatives [2]. The terminal primary amine on the ethylenediamine side chain allows direct conjugation to carboxylic acid-containing fragments or fluorophores without deprotection, facilitating fragment-linking strategies and biochemical probe development [1].

Medicinal Chemistry Campaigns Exploring Furazan as a Bioisostere of Ester or Amide Functionalities

The furazan ring system has been explored as a bioisostere for ester and amide functional groups, offering potential advantages in metabolic stability and membrane permeability [1]. The target compound's combination of a furazan core with a free primary amine side chain provides a versatile synthetic platform for generating libraries of amide, sulfonamide, urea, or carbamate derivatives in a single diversification step. This is particularly relevant for programs seeking to replace metabolically labile ester or amide moieties with a heterocyclic bioisostere while retaining hydrogen-bonding capacity [1][2].

Institutional Procurement Where Complete GHS Safety Documentation Is a Prerequisite

For academic core facilities, CROs, and pharmaceutical research organizations with stringent EH&S review requirements, the target compound (as supplied by Fluorochem, product F373518) comes with a complete SDS specifying four GHS hazard statements (H302, H315, H319, H335), signal word 'Warning,' and 16 precautionary codes [1]. This stands in contrast to many furazan building blocks listed with 'no data available' for hazard classification [2]. Selecting a supplier with comprehensive safety documentation eliminates the administrative delay associated with internal hazard assessment and ensures compliance with institutional chemical hygiene plans.

Quote Request

Request a Quote for 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.